4-(Hydroxydiphenylmethyl)benzaldehyde
CAS No.: 220176-13-6
Cat. No.: VC3850162
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220176-13-6 |
|---|---|
| Molecular Formula | C20H16O2 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 4-[hydroxy(diphenyl)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H |
| Standard InChI Key | SMVFLFVQDXKQHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[hydroxy(diphenyl)methyl]benzaldehyde, reflects its bifurcated structure: a benzaldehyde moiety at the para position and a hydroxydiphenylmethyl group. The hydroxydiphenylmethyl component introduces steric bulk and hydrogen-bonding capabilities, influencing reactivity and solubility . The benzaldehyde group provides an electrophilic aldehyde site, enabling participation in condensation and nucleophilic addition reactions.
Key Structural Features:
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Aldehyde functional group: Positioned at the 4th carbon of the benzene ring.
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Hydroxydiphenylmethyl group: A tertiary alcohol () attached to the benzaldehyde core.
The hydroxydiphenylmethyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with non-polar solvents. The aldehyde group’s reactivity necessitates storage under inert conditions to prevent oxidation or polymerization .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde typically involves multi-step reactions, leveraging established methodologies for hydroxydiphenylmethane derivatives.
Friedel-Crafts Alkylation
A plausible route involves Friedel-Crafts alkylation of benzaldehyde with diphenylmethanol in the presence of a Lewis acid (e.g., ):
This method aligns with protocols for analogous hydroxydiphenylmethyl compounds .
Oxidation of Diol Precursors
Alternative pathways may involve oxidation of 4-(diphenylhydroxymethyl)benzyl alcohol using mild oxidizing agents (e.g., pyridinium chlorochromate) . Patent US6184421B1 describes selective oxidation strategies for phenolic intermediates, which could be adapted for this compound .
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard. Structural confirmation employs:
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NMR spectroscopy: Distinct signals for the aldehyde proton ( ppm) and aromatic protons.
Applications in Chemical and Pharmaceutical Industries
Pharmaceutical Intermediates
The compound’s aldehyde and tertiary alcohol groups make it a versatile building block:
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Antimicrobial agents: Structural analogs demonstrate activity against Gram-positive bacteria by disrupting cell membrane integrity .
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Antioxidant derivatives: The phenolic hydroxyl group may scavenge free radicals, though direct evidence for this compound is pending .
Polymer Chemistry
Incorporation into epoxy resins or polyurethanes enhances thermal stability. The bulky diphenyl groups reduce polymer chain mobility, increasing glass transition temperatures ().
Catalysis
As a ligand precursor in transition metal complexes, the aldehyde and hydroxyl groups can coordinate to metals like palladium or ruthenium, facilitating cross-coupling reactions .
Recent Advances and Research Directions
Asymmetric Synthesis
Recent patents highlight enantioselective Friedel-Crafts reactions using chiral catalysts (e.g., BINOL-derived phosphoric acids) to access optically pure variants .
Biocatalytic Approaches
Engineered enzymes (e.g., alcohol dehydrogenases) show promise for green synthesis, reducing reliance on harsh reagents .
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